molecular formula C13H21ClN2O B2832107 N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride CAS No. 1353945-93-3

N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride

Cat. No.: B2832107
CAS No.: 1353945-93-3
M. Wt: 256.77
InChI Key: ALDVNKHDYVRPNS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12;/h4-7,12,14-15H,2-3,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDVNKHDYVRPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidin-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in a benzylpiperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Hydroxybenzylpiperidin-3-amine hydrochloride.

    Reduction: Benzylpiperidin-3-amine hydrochloride.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

CNS Disorders

Research has shown that piperidine derivatives, including N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride, exhibit potential as central nervous system (CNS) agents. They may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes them candidates for treating conditions such as depression, anxiety, and schizophrenia .

Anticancer Activity

Several studies have indicated that piperidine derivatives possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that it may enhance the efficacy of existing chemotherapeutic agents .

Antiviral Properties

The compound is being investigated for its potential as an antiviral agent, particularly against HIV. Its mechanism may involve the inhibition of viral entry into host cells by targeting specific receptors, which is crucial in developing new therapies for HIV/AIDS .

Case Study 1: CNS Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on serotonin receptors. This compound was found to significantly increase serotonin levels in animal models, suggesting its potential use in treating mood disorders .

Case Study 2: Anticancer Research

In a study conducted by researchers at a prominent university, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine Hydrochloride
  • Molecular Formula : C₁₄H₂₃ClN₂O
  • CAS : 1353980-07-0
  • Key Difference : Methylation of the amine group reduces basicity compared to the parent compound. This modification may alter receptor binding in pharmacological contexts.
N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine Hydrochloride
  • Molecular Formula : C₁₄H₂₃ClN₂O
  • CAS : 1353974-46-5
  • Key Difference: Positional isomerism (amine at 4-position vs.

Variations in the Aromatic Substituent

2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Molecular Formula: C₁₈H₂₂ClNO
  • Synthetic Yield : 19% via multi-step routes
N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine Hydrochloride
  • Molecular Formula : C₁₃H₁₈ClFN₂
  • Key Difference : Substitution of methoxy with fluorine alters electronic properties, affecting solubility and metabolic stability .

Piperidine Ring Modifications

1-(4-Methoxybenzyl)piperidin-4-one
  • Molecular Formula: C₁₃H₁₇NO₂
  • CAS : 905986-94-9
  • Key Difference : Replacement of the 3-amine with a 4-ketone group converts the molecule into a precursor for further functionalization (e.g., via Schiff base formation).
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • CAS : 477600-68-3
  • Key Difference : Chiral centers and benzyl substitution introduce stereochemical complexity, which is critical for enantioselective interactions in drug design.

Pharmacologically Relevant Analogues

Pexidartinib Hydrochloride
  • Structure : Contains a pyridine-pyrrolo[2,3-b]pyridine core but shares the 4-methoxybenzyl motif.
N-(4-Chloro-3-{4-methoxy-6-[6-((R)-1-methylbutoxy)pyridin-3-yl]-1,3,5-triazin-2-yl}benzyl)amine Hydrochloride
  • Structure : Combines a triazine ring with a 4-methoxybenzyl group.
  • Key Difference : Extended aromatic systems enhance π-π stacking interactions, useful in kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Structural Feature Melting Point/Physical Property Source
N-(4-Methoxybenzyl)piperidin-3-amine HCl C₁₃H₂₁ClN₂O 1353945-93-3 3-amine, 4-methoxybenzyl N/A (hygroscopic)
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine HCl C₁₄H₂₃ClN₂O 1353980-07-0 N-methylated amine N/A
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine HCl C₁₈H₂₂ClNO N/A Dihydroindenyl fused ring N/A (46% yield)
1-(4-Methoxybenzyl)piperidin-4-one C₁₃H₁₇NO₂ 905986-94-9 4-ketone substituent N/A

Research Findings and Implications

  • Synthetic Accessibility : The parent compound’s synthesis (e.g., via alkylation of bis(2-chloroethyl)amine) is more straightforward than analogues requiring fused rings or chiral resolutions (e.g., 19% yield for dihydroindenyl derivatives vs. 50% for simpler piperidines) .
  • Biological Activity : Methoxybenzyl groups enhance binding to aromatic receptors (e.g., serotonin or histamine receptors), while N-methylation reduces metabolic degradation .
  • Safety : Hydrochloride salts generally improve tolerability, though substituents like fluorine or chlorine may introduce toxicity risks (e.g., hepatotoxicity in pexidartinib) .

Biological Activity

N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxybenzyl group at the nitrogen atom. This structural configuration is crucial for its biological activity, as the methoxy group can enhance solubility and binding affinity to various molecular targets.

Structural Formula

C13H18ClNO\text{C}_{13}\text{H}_{18}\text{ClN}O

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The methoxybenzyl moiety enhances binding affinity, which facilitates modulation of target activities. Notably, studies suggest that it may act as an inhibitor of certain proteases, including the main protease (Mpro_{pro}) of SARS-CoV-2, although its inhibitory activity is modest .

Biological Activities

  • Antiviral Activity : Preliminary studies indicate that derivatives of piperidine compounds, including this compound, exhibit antiviral properties against various viruses, including influenza and coronaviruses. For instance, related piperidine analogs have shown inhibitory effects on the main protease of SARS-CoV-2 .
  • Antifungal Activity : Research has demonstrated that certain piperidine derivatives possess antifungal properties against strains such as Candida spp. and Aspergillus spp. The presence of hydrophobic groups has been linked to increased antifungal efficacy .
  • Neuroprotective Effects : Compounds containing piperidine rings have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Methoxy group presenceEnhances solubility and binding affinity
Substitution on piperidineAlters receptor interaction and pharmacokinetic properties
Variation in alkyl chain lengthImpacts antifungal activity; longer chains generally more effective

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral potential of various piperidine derivatives against SARS-CoV-2, this compound was found to inhibit the Mpro_{pro} enzyme effectively, although further optimization is needed to enhance its potency .

Case Study 2: Antifungal Activity

A series of experiments assessed the antifungal properties of related compounds against clinical isolates of Candida spp. Results indicated that certain piperidine derivatives exhibited significant growth inhibition, suggesting a promising avenue for developing new antifungal agents .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ParameterMethod A (NaBH3CN)Method B (H₂/Pd-C)
Yield65–75%70–85%
Reaction Time12–24 h6–12 h
Purity (HPLC)≥95%≥98%

Advanced: How can researchers design experiments to study the compound’s interaction with neurotransmitter receptors?

Methodological Answer:
To evaluate receptor interactions, use radioligand binding assays or surface plasmon resonance (SPR) :

  • Radioligand Assay:

    • Prepare membrane fractions from target cells (e.g., HEK293 expressing human serotonin/dopamine receptors).
    • Incubate with tritiated ligands (e.g., [³H]ketanserin for 5-HT₂ receptors) and varying concentrations of This compound.
    • Quantify displacement curves using a scintillation counter. Calculate IC₅₀ and Kᵢ values .
  • SPR:

    • Immobilize purified receptors on a sensor chip.
    • Inject the compound at multiple concentrations to measure binding kinetics (kₐₙ, kₒff) and affinity (K_D).

Note: Cross-validate results with functional assays (e.g., cAMP or calcium flux measurements) to confirm agonism/antagonism .

Basic: What spectroscopic methods are recommended for structural characterization?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR: Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and methoxybenzyl group (δ 3.8 ppm for OCH₃; δ 6.8–7.3 ppm for aromatic protons) .
  • FT-IR: Confirm N-H stretches (3200–3400 cm⁻¹) and C-O-C bonds (1250 cm⁻¹) from the methoxy group.
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 265.168 (C₁₃H₂₁N₂O⁺) and chloride adduct .

Advanced: How can discrepancies in reported melting points be resolved?

Methodological Answer:
Melting point variations (e.g., 210–220°C) arise from polymorphism or purity issues . Address this via:

Thermogravimetric Analysis (TGA): Rule out solvent/moisture content.

Differential Scanning Calorimetry (DSC): Identify polymorphic transitions.

HPLC-PDA: Assess purity (>98% by area normalization) using a C18 column (gradient: 0.1% TFA in H₂O/ACN) .

Q. Table 2: Purity Assessment Techniques

TechniquePurposeAcceptable Threshold
HPLCDetect organic impurities≤1.0% total impurities
Karl FischerQuantify water content≤0.5% w/w
Elemental AnalysisConfirm C, H, N, Cl stoichiometry±0.4% deviation

Advanced: What strategies are used to analyze the compound’s stability under physiological conditions?

Methodological Answer:
Perform accelerated stability studies :

pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 h. Monitor degradation via LC-MS.

Oxidative Stress: Expose to 0.3% H₂O₂ and analyze for oxidation products (e.g., N-oxide derivatives).

Photostability: Use ICH Q1B guidelines (UV/visible light exposure for 48 h) .

Key Finding: The methoxy group enhances stability compared to non-substituted analogs, but the hydrochloride salt may hydrolyze in acidic conditions (e.g., gastric pH) .

Basic: How can researchers validate the compound’s solubility for in vitro assays?

Methodological Answer:

  • Step 1: Prepare saturated solutions in PBS (pH 7.4) or DMSO.
  • Step 2: Filter through a 0.22 µm membrane and quantify via UV-Vis (λ_max ≈ 270 nm) or HPLC.
  • Result: Solubility in PBS is typically <1 mg/mL; use DMSO stock (50 mM) for cellular assays .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

Predict blood-brain barrier penetration (logBB > 0.3).

Estimate CYP450 metabolism (e.g., CYP2D6 inhibition).

Calculate ADMET parameters (e.g., bioavailability >50%) using SwissADME .

Q. Table 3: Predicted ADMET Properties

ParameterValue
logP (octanol/water)2.1 ± 0.3
Plasma Protein Binding85–90%
t₁/₂ (half-life)4–6 h

Advanced: How do structural modifications (e.g., methoxy vs. trifluoromethyl) alter biological activity?

Methodological Answer:
Compare analogs via SAR studies :

  • 4-Methoxybenzyl: Enhances solubility and serotonin receptor affinity (Kᵢ = 12 nM for 5-HT₁A).
  • 4-Trifluoromethylbenzyl: Increases lipophilicity (logP +0.5) and dopamine transporter inhibition (IC₅₀ = 8 nM) .

Experimental Design: Synthesize derivatives, test in receptor-binding assays, and correlate with computational descriptors (e.g., Hammett σ values) .

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